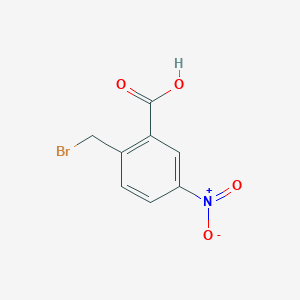

![molecular formula C21H22N4O B2773134 N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide CAS No. 612047-88-8](/img/structure/B2773134.png)

N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

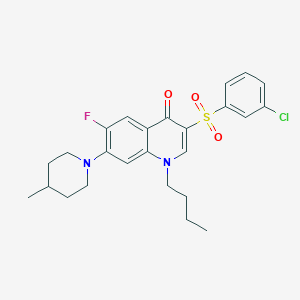

The compound seems to be a complex organic molecule that likely contains a pyridine and a carbazole moiety . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Carbazole is a tricyclic aromatic organic compound. This type of compounds can be used in the design of structures in medicinal chemistry .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis

In the synthesis of similar compounds, a chemodivergent process was observed. In toluene, C–C bond cleavage promoted by I2 and TBHP led to the formation of N-(Pyridin-2-yl)amides. In contrast, in ethyl acetate, a one-pot tandem cyclization/bromination occurred when only TBHP was added .Physical And Chemical Properties Analysis

As mentioned earlier, similar compounds like ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate are white solids with a melting point of 181–182 °C .科学的研究の応用

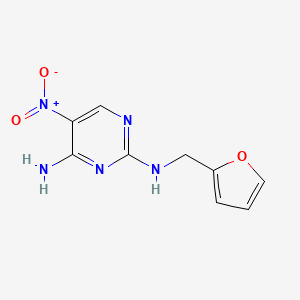

Anti-Tubercular Activity

The compound has been investigated for its potential as an anti-tubercular agent . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed and synthesized for their activity against Mycobacterium tuberculosis H37Ra . These compounds, including SR-01000082035, have shown significant inhibitory concentrations (IC50) values, indicating their effectiveness in combating tuberculosis.

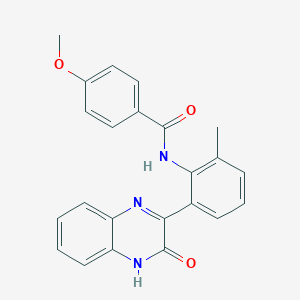

Photocatalytic Applications

SR-01000082035 may have potential applications in photocatalysis . While specific studies on this compound are not available, related structures have been doped into materials like SrTiO3 to enhance photocatalytic performance . This suggests that SR-01000082035 could be explored for similar applications, such as environmental remediation or clean energy generation.

Persistent Luminescence

Compounds with structural similarities to SR-01000082035 have been used to create persistent luminescent materials . These materials are valuable for signage markings and medical imaging. The potential of SR-01000082035 in this field could be significant, especially if it can contribute to the development of warm-color persistent luminescent materials.

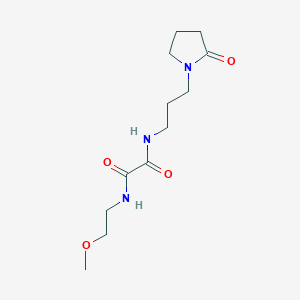

Anti-Fibrotic Activities

Derivatives of pyridin-2-yl, which is a part of the SR-01000082035 structure, have been found to exhibit anti-fibrotic activities . These activities are crucial in the treatment of fibrotic diseases, suggesting that SR-01000082035 could be a candidate for developing new anti-fibrotic drugs.

Synthesis of N-(Pyridin-2-yl)amides

The compound’s structure includes a pyridin-2-yl moiety, which has been used in the synthesis of N-(pyridin-2-yl)amides . These amides have varied medicinal applications, indicating that SR-01000082035 could be a precursor or intermediate in the synthesis of pharmacologically active compounds.

Chemical Structure Analysis for Drug Development

The molecular interactions of derivatised conjugates like SR-01000082035 have been studied in docking studies to reveal their suitability for further development as drugs . This indicates that SR-01000082035 could be valuable in the early stages of drug discovery and design.

特性

IUPAC Name |

N-[(E)-pyridin-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(24-23-15-16-7-5-6-13-22-16)12-14-25-19-10-3-1-8-17(19)18-9-2-4-11-20(18)25/h1,3,5-8,10,13,15H,2,4,9,11-12,14H2,(H,24,26)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGBEFJJOGALQA-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-pyridin-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)

![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride](/img/structure/B2773062.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773071.png)